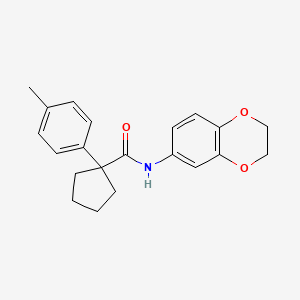![molecular formula C20H20BrNO3 B14967862 Methyl 2-({[1-(4-bromophenyl)cyclopentyl]carbonyl}amino)benzoate CAS No. 1071353-81-5](/img/structure/B14967862.png)
Methyl 2-({[1-(4-bromophenyl)cyclopentyl]carbonyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[1-(4-bromophenyl)cyclopentaneamido]benzoate is an organic compound that features a bromophenyl group attached to a cyclopentane ring, which is further connected to a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(4-bromophenyl)cyclopentaneamido]benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the bromophenylcyclopentane intermediate: This step involves the bromination of phenylcyclopentane using bromine in the presence of a catalyst such as iron(III) bromide.
Amidation reaction: The bromophenylcyclopentane intermediate is then reacted with methyl 2-aminobenzoate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 2-[1-(4-bromophenyl)cyclopentaneamido]benzoate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution reactions: Products include azido, thiocyanato, or amino derivatives of the original compound.
Oxidation reactions: Products include carboxylic acids, ketones, or aldehydes.
Reduction reactions: Products include alcohols or dehalogenated compounds.
科学的研究の応用
Methyl 2-[1-(4-bromophenyl)cyclopentaneamido]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of methyl 2-[1-(4-bromophenyl)cyclopentaneamido]benzoate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The cyclopentane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity. The benzoate ester group can undergo hydrolysis, releasing the active amide form of the compound.
類似化合物との比較
Similar Compounds
Methyl 4-(4-bromophenyl)benzoate: Similar structure but lacks the cyclopentane ring.
Methyl 2-(4-bromophenyl)benzoate: Similar structure but lacks the amide group.
Methyl 2-(4-chlorophenyl)cyclopentaneamido]benzoate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
Methyl 2-[1-(4-bromophenyl)cyclopentaneamido]benzoate is unique due to the presence of both the cyclopentane ring and the amide group, which confer distinct chemical and biological properties. The bromine atom also provides opportunities for further functionalization and derivatization, making it a versatile compound for various applications.
特性
CAS番号 |
1071353-81-5 |
|---|---|
分子式 |
C20H20BrNO3 |
分子量 |
402.3 g/mol |
IUPAC名 |
methyl 2-[[1-(4-bromophenyl)cyclopentanecarbonyl]amino]benzoate |
InChI |
InChI=1S/C20H20BrNO3/c1-25-18(23)16-6-2-3-7-17(16)22-19(24)20(12-4-5-13-20)14-8-10-15(21)11-9-14/h2-3,6-11H,4-5,12-13H2,1H3,(H,22,24) |
InChIキー |
XNTWMFQSHUJPFE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Ethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14967802.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B14967809.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B14967814.png)

![3-(4-ethoxyphenyl)-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B14967821.png)

![N-(2-chlorophenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B14967846.png)
![N-Benzyl-N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide](/img/structure/B14967854.png)
![Methyl 3-(cyanomethyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B14967857.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(3-acetylphenyl)acetamide](/img/structure/B14967876.png)
![4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14967879.png)
![N-methyl-N-(4-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide](/img/structure/B14967882.png)
![6-methyl-N-phenyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14967889.png)
![2-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14967894.png)
